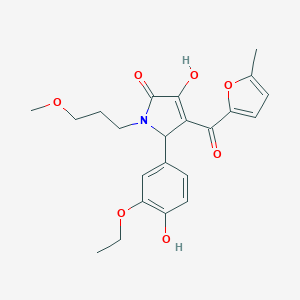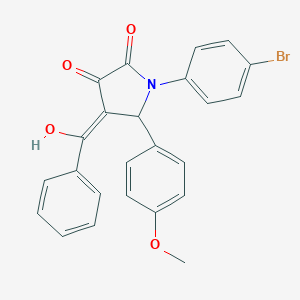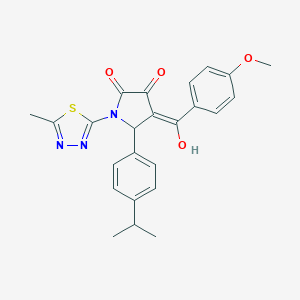![molecular formula C23H16BrNO3 B265671 (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of agriculture. HPPD inhibitors are commonly used as herbicides to control weeds in crops, and they work by inhibiting the activity of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.
Mecanismo De Acción
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors work by inhibiting the activity of the (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione enzyme, which is involved in the biosynthesis of plastoquinone and tocopherols in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. The mechanism of action of (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors in the treatment of diseases is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors have been shown to have a range of biochemical and physiological effects. In plants, they inhibit the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and membrane function. In animals, (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors have been shown to modulate oxidative stress and inflammation, which are involved in the pathogenesis of many diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors in lab experiments include their high potency, selectivity, and low toxicity. However, their use is limited by their high cost and the potential for resistance to develop over time.
Direcciones Futuras
There are several future directions for the research and development of (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors. One area of focus is the development of new synthetic routes to improve the yield and purity of the compound. Another area of interest is the investigation of the potential use of (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, the development of new formulations and delivery methods to improve the efficacy and safety of (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors is an ongoing area of research.
Métodos De Síntesis
The synthesis of (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors involves the reaction of 3-bromobenzaldehyde with 2,3-dimethyl-1,4-dioxane-2,5-dione in the presence of a base, followed by the reaction of the resulting intermediate with benzaldehyde. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors have been extensively studied for their potential use as herbicides in agriculture. They have been shown to be effective against a wide range of weeds, including those that are resistant to other herbicides. In addition, (4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione inhibitors have been investigated for their potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propiedades
Nombre del producto |
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
|---|---|
Fórmula molecular |
C23H16BrNO3 |
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H16BrNO3/c24-17-12-7-13-18(14-17)25-20(15-8-3-1-4-9-15)19(22(27)23(25)28)21(26)16-10-5-2-6-11-16/h1-14,20,26H/b21-19+ |
Clave InChI |
RTKMTWAHZZSDBE-XUTLUUPISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CC(=CC=C4)Br |
SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC(=CC=C4)Br |
SMILES canónico |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B265590.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B265593.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265594.png)



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)


![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)

![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)